molecular formula C13H18N2O2 B1249714 2,3-Dihydromelatonin

2,3-Dihydromelatonin

Cat. No.: B1249714
M. Wt: 234.29 g/mol
InChI Key: OUAWCMICRONCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydromelatonin, also known as melatonin, is an indole-based compound. It is primarily known for its role in regulating sleep-wake cycles in humans and other animals. This compound is naturally produced by the pineal gland in the brain and has various physiological and pharmacological effects, including antioxidant, anti-inflammatory, and anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydromelatonin involves several steps:

    Formation of the Indole Core: The initial step involves the formation of the indole core. This can be achieved by reacting 5-methoxyindole with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Acetylation: The next step is the acetylation of the indole core. This is typically done using acetic anhydride in the presence of a catalyst like pyridine.

    Reduction: The final step involves the reduction of the ester group to form the acetamide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydromelatonin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, reduced derivatives, and oxidation products such as quinones .

Scientific Research Applications

2,3-Dihydromelatonin has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives.

    Biology: The compound is studied for its role in regulating circadian rhythms and its effects on various biological processes.

    Medicine: It is widely used in the treatment of sleep disorders, jet lag, and seasonal affective disorder. Additionally, it has potential therapeutic applications in cancer treatment, neuroprotection, and immune modulation.

    Industry: The compound is used in the formulation of dietary supplements and pharmaceuticals.

Mechanism of Action

2,3-Dihydromelatonin exerts its effects primarily through binding to melatonin receptors (MT1 and MT2) in the brain. These receptors are G-protein-coupled receptors that regulate various physiological processes, including sleep-wake cycles, immune function, and antioxidant defense. The activation of these receptors leads to the modulation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydromelatonin is unique due to its specific role in regulating circadian rhythms and its wide range of physiological effects. Its ability to cross the blood-brain barrier and its high affinity for melatonin receptors make it particularly effective in modulating sleep-wake cycles and other biological processes .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-[2-(5-methoxy-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H18N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7,10,15H,5-6,8H2,1-2H3,(H,14,16)

InChI Key

OUAWCMICRONCAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1CNC2=C1C=C(C=C2)OC

Synonyms

2,3-DHM compound
2,3-dihydromelatonin

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-[2-(5-Methoxyindolin-3-yl)ethyl]acetamide is prepared by the method described for the synthesis of N-[2-(1-acetyl-5-methoxyindolin-3-yl)ethyl]acetamide. The intermediate N-[2-(1-benzyloxycarbonyl-5-methoxyindolin-3-yl)ethyl]acetamide is prepared by reacting the N-[2-(5-methoxyindolin-3-yl)ethyl]acetamide with ethyl chloroformate in dichloromethane at 0° C. in the presence of triethylamine. The final acylation is carried out with acetic anhydride in refluxing toluene for 24 h, and allows N-[2-(1-trifluoromethanesulphonyl-5-methoxyindolin-3-yl)ethyl]diacetamide to be obtained.
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Synthesis routes and methods II

Procedure details

N-[2-(5-Methoxyindolin-3-yl)ethyl]acetamide is prepared by the method described for the synthesis of N-[2-(1-acetyl-5-methoxyindolin-3-yl)ethyl]acetamide. The intermediate N-[2-(1-trifluoromethanesulphonyl-5-methoxyindolin-3-yl)ethyl]acetamide is prepared by reacting N-[2-(5-methoxyindolin-3-yl)ethyl]acetamide with trifluoromethanesulphonic anhydride in dichloromethane at -78° C. in the presence of triethylamine. The final acylation is carried out with acetic anhydride in refluxing toluene for 24 h, and allows N-[2-(1-trifluoromethanesulphonyl-5-methoxyindolin-3-yl)ethyl]diacetamide to be obtained.
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